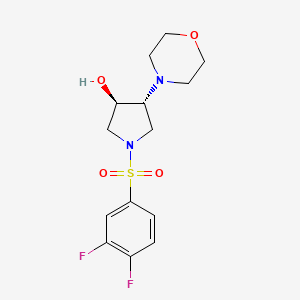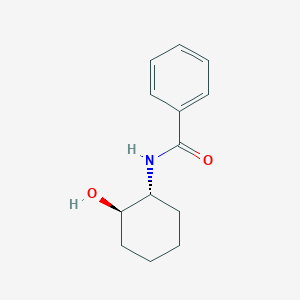![molecular formula C14H16N2O3 B6638250 N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide, also known as Compound 1, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a member of the class of piperidinones and has a molecular weight of 318.36 g/mol.
Mécanisme D'action
The mechanism of action of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. Additionally, N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. However, there are also limitations to its use in lab experiments. N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 is a synthetic compound, and its synthesis can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects on cellular processes.
Orientations Futures
There are several future directions for the study of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1. One potential direction is to investigate its effects on other cellular processes, such as autophagy and apoptosis. Another direction is to study its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 and its potential as a drug candidate.
Méthodes De Synthèse
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 can be synthesized using various methods, including the reaction of 3-phenylpropanoyl chloride with 3-aminopiperidin-2-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1.
Applications De Recherche Scientifique
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide 1 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12(8-6-10-4-2-1-3-5-10)15-11-7-9-13(18)16-14(11)19/h1-5,11H,6-9H2,(H,15,17)(H,16,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBSJFHEKQLWIC-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)